molecular formula C21H19BrClN3O B11280208 N-(2-Bromo-4-methylphenyl)-6-chloro-3-(pyrrolidine-1-carbonyl)quinolin-4-amine

N-(2-Bromo-4-methylphenyl)-6-chloro-3-(pyrrolidine-1-carbonyl)quinolin-4-amine

Cat. No.: B11280208
M. Wt: 444.7 g/mol
InChI Key: XTRZRORSTISAQG-UHFFFAOYSA-N
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Description

N-(2-Bromo-4-methylphenyl)-6-chloro-3-(pyrrolidine-1-carbonyl)quinolin-4-amine is a synthetic organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry for the development of therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Bromo-4-methylphenyl)-6-chloro-3-(pyrrolidine-1-carbonyl)quinolin-4-amine typically involves multi-step organic reactions. The starting materials may include 2-bromo-4-methylphenylamine, 6-chloroquinoline, and pyrrolidine-1-carbonyl chloride. The reactions may involve:

    Nucleophilic substitution: The amine group of 2-bromo-4-methylphenylamine reacts with 6-chloroquinoline under basic conditions.

    Amidation: The resulting intermediate undergoes amidation with pyrrolidine-1-carbonyl chloride in the presence of a coupling agent like EDCI or DCC.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-Bromo-4-methylphenyl)-6-chloro-3-(pyrrolidine-1-carbonyl)quinolin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogen atoms in the compound can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce amine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-Bromo-4-methylphenyl)-6-chloro-3-(pyrrolidine-1-carbonyl)quinolin-4-amine involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in key biological pathways.

    Receptors: Binding to receptors to modulate cellular signaling.

    DNA/RNA: Intercalation into DNA or RNA to disrupt replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Bromo-4-methylphenyl)-6-chloroquinolin-4-amine
  • N-(2-Bromo-4-methylphenyl)-3-(pyrrolidine-1-carbonyl)quinolin-4-amine
  • N-(2-Bromo-4-methylphenyl)-6-chloro-3-(pyrrolidine-1-carbonyl)quinoline

Uniqueness

N-(2-Bromo-4-methylphenyl)-6-chloro-3-(pyrrolidine-1-carbonyl)quinolin-4-amine is unique due to its specific substitution pattern on the quinoline ring, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C21H19BrClN3O

Molecular Weight

444.7 g/mol

IUPAC Name

[4-(2-bromo-4-methylanilino)-6-chloroquinolin-3-yl]-pyrrolidin-1-ylmethanone

InChI

InChI=1S/C21H19BrClN3O/c1-13-4-6-19(17(22)10-13)25-20-15-11-14(23)5-7-18(15)24-12-16(20)21(27)26-8-2-3-9-26/h4-7,10-12H,2-3,8-9H2,1H3,(H,24,25)

InChI Key

XTRZRORSTISAQG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC2=C3C=C(C=CC3=NC=C2C(=O)N4CCCC4)Cl)Br

Origin of Product

United States

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